molecular formula C12H12ClNO B1611933 2-Chloro-6-ethoxy-3-methylquinoline CAS No. 948291-66-5

2-Chloro-6-ethoxy-3-methylquinoline

Cat. No.: B1611933
CAS No.: 948291-66-5
M. Wt: 221.68 g/mol
InChI Key: DLRPVFUNQNZOAX-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-3-methylquinoline is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12ClNO/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPVFUNQNZOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588992
Record name 2-Chloro-6-ethoxy-3-methylquinoline
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Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-66-5
Record name 2-Chloro-6-ethoxy-3-methylquinoline
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Record name 2-Chloro-6-ethoxy-3-methylquinoline
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Record name 948291-66-5
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Foundational & Exploratory

2-Chloro-6-ethoxy-3-methylquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-ethoxy-3-methylquinoline (CAS: 948291-66-5) is a high-value heterocyclic scaffold used primarily in the discovery of bioactive small molecules. Belonging to the class of 2-chloroquinolines, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (


) reactions, allowing for the rapid generation of 2-amino and 2-alkoxy quinoline libraries.

Its structural uniqueness lies in the 3-methyl group , which provides steric bulk and a handle for benzylic functionalization, and the 6-ethoxy group , an electron-donating substituent that modulates the lipophilicity and electronic density of the quinoline core. This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this compound in drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 948291-66-5
Molecular Formula

Molecular Weight 221.68 g/mol
SMILES CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C
InChI Key DLRPVFUNQNZOAX-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Method
Physical State Solid (Crystalline powder)Sigma-Aldrich [1]
Melting Point 98–102 °C (Predicted range based on analogs)Calculated
Boiling Point 345.5 ± 37.0 °C at 760 mmHgPredicted (ACD/Labs)
LogP 3.84 ± 0.35Predicted (Cheminformatics)
pKa (Conjugate Acid) ~2.5 (Quinoline nitrogen)Estimated
Solubility Soluble in DCM, CHCl3, DMSO; Low solubility in waterExperimental Observation

Synthetic Route: Vilsmeier-Haack Cyclization[5]

The most robust method for synthesizing 2-chloro-3-methylquinolines is the Vilsmeier-Haack cyclization of N-arylpropionamides. Unlike the classic Meth-Cohn synthesis (which uses acetanilides to yield 3-formyl derivatives), the use of propionamide directs the formation of the 3-methyl substituent directly [2, 3].

Reaction Scheme

The synthesis proceeds in two stages:

  • Acylation: p-Phenetidine is reacted with propionyl chloride to form N-(4-ethoxyphenyl)propionamide.

  • Cyclization: The amide undergoes Vilsmeier-Haack formylation/cyclization using

    
     and DMF.[1]
    

Synthesis Phenetidine p-Phenetidine (4-Ethoxyaniline) Amide Intermediate: N-(4-ethoxyphenyl)propionamide Phenetidine->Amide DCM, Et3N 0°C to RT Propionyl Propionyl Chloride (EtCOCl) Propionyl->Amide Product Product: This compound Amide->Product POCl3, DMF 85°C, 4-12h Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Product

Caption: Two-step synthesis via N-acylation followed by Vilsmeier-Haack cyclization.

Detailed Experimental Protocol
Step 1: Preparation of N-(4-ethoxyphenyl)propionamide
  • Setup: Charge a 500 mL round-bottom flask (RBF) with 4-ethoxyaniline (13.7 g, 100 mmol) and dichloromethane (DCM, 150 mL). Add triethylamine (15.3 mL, 110 mmol) and cool to 0 °C.

  • Addition: Dropwise add propionyl chloride (9.6 mL, 110 mmol) over 30 minutes, maintaining temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (2 x 50 mL), sat.

    
     (2 x 50 mL), and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~90-95% of off-white solid. Use directly in Step 2.

Step 2: Cyclization to this compound
  • Reagent Formation: In a dry 250 mL RBF under

    
    , cool DMF  (11.6 mL, 150 mmol) to 0 °C. Add 
    
    
    
    (32.6 mL, 350 mmol) dropwise over 20 minutes. Stir for 30 minutes to form the Vilsmeier salt (white precipitate may form).
  • Addition: Add the amide intermediate (9.65 g, 50 mmol) from Step 1 in one portion (or dissolved in minimal DMF).

  • Cyclization: Heat the mixture to 85 °C for 6–12 hours. The solution will turn deep yellow/orange.

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Isolation: Neutralize carefully with solid

    
     or 
    
    
    
    to pH ~8. The product will precipitate.[2]
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol or ethyl acetate.

  • Expected Yield: 60–75%.

Reactivity Profile & Functionalization[8]

The 2-chloro-3-methylquinoline scaffold offers three distinct vectors for chemical modification, making it an ideal "hub" for library synthesis.

Vector A: Nucleophilic Aromatic Substitution ( ) at C2

The chlorine at C2 is activated by the ring nitrogen. It is readily displaced by amines, thiols, and alkoxides.

  • Conditions: Primary amines (3 eq), Ethanol or DMSO,

    
    . Acid catalysis (pTSA) or Pd-catalysis (Buchwald-Hartwig) can accelerate difficult couplings.
    
  • Impact: This is the primary route for generating kinase inhibitor libraries (e.g., matching the pharmacophore of Bosutinib analogs).

Vector B: Benzylic Oxidation at C3-Methyl

The C3-methyl group is benzylic and can be functionalized via radical mechanisms.

  • Bromination: NBS, AIBN,

    
    , Reflux 
    
    
    
    3-(Bromomethyl) derivative .
  • Oxidation:

    
    , Dioxane 
    
    
    
    3-Formyl derivative .
Vector C: Ether Cleavage at C6

The ethoxy group can be deprotected to yield the 6-hydroxy derivative (phenol).

  • Reagent:

    
     in DCM, 
    
    
    
    to RT.[3]
  • Utility: Allows for subsequent O-alkylation to introduce solubilizing chains or fluorophores.

Reactivity Core 2-Chloro-6-ethoxy- 3-methylquinoline Amino 2-Amino Derivative (Kinase Inhibitor Core) Core->Amino R-NH2, Heat (SnAr) Bromo 3-Bromomethyl Derivative Core->Bromo NBS, AIBN (Radical Bromination) Phenol 6-Hydroxy Derivative Core->Phenol BBr3, DCM (Demethylation)

Caption: Divergent synthesis pathways from the core scaffold.

Spectroscopic Characterization (Predicted)

For validation of the synthesized material, the following NMR signals are diagnostic:

Proton NMR ( NMR, 400 MHz, )
  • 
     7.95 (s, 1H):  H-4 (Singlet, characteristic of 3-substituted quinolines).
    
  • 
     7.85 (d, J=9.0 Hz, 1H):  H-8.
    
  • 
     7.35 (dd, J=9.0, 2.5 Hz, 1H):  H-7.
    
  • 
     7.05 (d, J=2.5 Hz, 1H):  H-5.
    
  • 
     4.15 (q, J=7.0 Hz, 2H): 
    
    
    
    (Methylene of ethoxy).
  • 
     2.55 (s, 3H): 
    
    
    
    (Aromatic methyl).
  • 
     1.50 (t, J=7.0 Hz, 3H): 
    
    
    
    (Methyl of ethoxy).
Carbon NMR ( NMR)
  • Key Peaks: ~157.0 (C6-O), ~148.0 (C2-Cl), ~136.0 (C4), ~129.0 (C3), ~14.5 (Ethoxy methyl), ~19.5 (C3-Methyl).

Safety and Handling

  • Hazards: 2-Chloroquinolines are skin and eye irritants.

    
     used in synthesis is highly corrosive and reacts violently with water.
    
  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). The compound is stable but should be protected from light to prevent benzylic photo-oxidation over long periods.
    
  • Waste: Dispose of halogenated organic waste according to RCRA guidelines.

References

  • Sigma-Aldrich. Product Specification: this compound. Link

  • Mahalingam, M., et al. (2013). "Angular and linear isomers of indoloquinoline... Vilsmeier-Haack reagent on N-phenylpropionamide yielded a new versatile method for the synthesis of 2-chloro-3-methylquinoline." Journal of Chemical Sciences, 125(5), 1015–1024. Link

  • Meth-Cohn, O., & Narine, B. (1978). "A versatile new synthesis of quinolines and related fused pyridines."[4][5] Tetrahedron Letters, 19(23), 2045-2048. Link

  • Rajanna, K. C., et al. (2013). "Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis." Synlett, 24. Link

Sources

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Chloro-3-Methylquinoline Derivatives

From the Senior Application Scientist's Desk

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1]

This guide focuses on a specific, synthetically accessible, and highly versatile subset: 2-chloro-3-methylquinoline derivatives . The presence of the chloro group at the 2-position acts as a reactive handle, a key site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This strategic placement enables the systematic exploration of the chemical space around the quinoline core, facilitating the fine-tuning of pharmacological activity. The methyl group at the 3-position, while seemingly simple, contributes to the molecule's steric and electronic profile, influencing its interaction with target proteins.

Our objective here is not merely to list compounds and their activities. Instead, this document is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the therapeutic potential of these derivatives. We will explore their synthesis, delve into their mechanisms of action across different disease models, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to guide future design efforts.

Part 1: Synthesis and Chemical Accessibility

The foundation of any drug discovery program is the efficient and reliable synthesis of the core scaffold. The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines, which serve as the immediate precursors to the target 2-chloro-3-methylquinoline derivatives.[2][3] This reaction is favored in industrial and research settings due to its use of readily available starting materials (substituted acetanilides) and its generally high yields.[2]

The choice of the Vilsmeier-Haack reaction is strategic; it provides a direct route to a bifunctional intermediate where the 3-formyl group can be readily modified.

Synthetic Workflow: From Acetanilide to 2-Chloro-3-Methylquinoline

The overall transformation involves a two-stage process: cyclization followed by reduction.

Synthetic Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Acetanilide->Vilsmeier Cyclization Formylquinoline 2-Chloro-3-formylquinoline (Intermediate) Vilsmeier->Formylquinoline Reduction Wolff-Kishner or Clemmensen Reduction Formylquinoline->Reduction Reduction Methylquinoline 2-Chloro-3-methylquinoline (Core Scaffold) Reduction->Methylquinoline

Caption: Synthetic pathway from acetanilide to the 2-chloro-3-methylquinoline core.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol outlines the synthesis of the 2-chloro-3-formyl-8-methylquinoline intermediate, a common starting point.[2][3]

Objective: To synthesize 2-chloro-3-formyl-8-methylquinoline from o-methylacetanilide.

Materials:

  • o-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask, place N,N-Dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) is exothermic and requires careful control.

  • Addition of Substrate: Once the Vilsmeier reagent is formed, add the substituted acetanilide (e.g., o-methylacetanilide) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Cyclization Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80-90 °C for approximately 4-10 hours.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the intramolecular electrophilic aromatic substitution that leads to the quinoline ring formation.

  • Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases and the pH is neutral. The solid product will precipitate out.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-3-formyl-8-methylquinoline.

Subsequent reduction of the formyl group to a methyl group can be achieved using standard methods like the Wolff-Kishner or Clemmensen reduction.

Part 2: Anticancer Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[4][5] Derivatives of 2-chloro-3-methylquinoline have demonstrated significant cytotoxic activity against a range of human cancer cell lines, primarily through the inhibition of key enzymes involved in cell proliferation and DNA maintenance.[6][7]

Mechanisms of Action in Oncology

The anticancer effects of these quinoline derivatives are often multi-targeted, which can be advantageous in overcoming drug resistance. Key mechanisms include:

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial in carcinogenic signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.[5] A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase (TK) whose overactivity drives many cancers.[6][8]

  • Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase enzymes (like Topo I), which are vital for managing DNA topology during replication and transcription.[9][10] Inhibition leads to DNA strand breaks and ultimately triggers apoptosis.[6]

  • Induction of Apoptosis: By disrupting critical signaling pathways and causing DNA damage, these derivatives can push cancer cells into programmed cell death (apoptosis).[9]

Anticancer Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Tyrosine Kinase) PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT RAS_RAF Ras/Raf/MEK Pathway EGFR->RAS_RAF Apoptosis Apoptosis PI3K_AKT->Apoptosis Suppresses DNA_Rep DNA Replication & Transcription RAS_RAF->DNA_Rep Promotes DNA_Rep->Apoptosis Damage leads to Topo1 Topoisomerase I (DNA Relaxation) Topo1->DNA_Rep Compound 2-Chloro-3-methylquinoline Derivative Compound->EGFR Inhibition Compound->Topo1 Inhibition

Caption: Key anticancer mechanisms of quinoline derivatives targeting EGFR and Topo I.

Structure-Activity Relationship (SAR) and Quantitative Data

Research has shown that the substitution pattern on the quinoline ring and on attached moieties significantly impacts cytotoxic efficacy. A study by Massoud et al. evaluated a series of 2-chloro-3-substituted quinolines, revealing potent activity.[6] While not all are 3-methyl derivatives, the data provides a strong rationale for this scaffold.

Compound IDSubstitution at C3 PositionTarget Cell LineIC₅₀ (µM)Primary TargetReference
3a 2-amino-3-cyano-4H-chromeneMCF-7 (Breast)22.4 ± 2.15EGFR-TK[6]
3b 2-amino-3-cyano-4H-chromenePC3 (Prostate)20.2 ± 2.01EGFR-TK[6]
7b Fused 1-cyclohexen-4-ylHCT116 (Colon)15.8 ± 1.30Topoisomerase I[6]
7b Fused 1-cyclohexen-4-ylHepG2 (Liver)18.5 ± 1.95Topoisomerase I[6]
5-Fluorouracil(Reference Drug)HCT116 (Colon)40.7 ± 2.46-[6]

This table synthesizes data from related 2-chloro-3-substituted quinolines to demonstrate the scaffold's potential. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that fused ring systems at the C3 position can confer potent cytotoxic activity, with compound 7b showing significantly greater potency than the standard chemotherapeutic agent 5-Fluorouracil.[6] This highlights the immense potential for designing novel anticancer agents based on this core structure.

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of new chemical entities.[6][11]

Objective: To determine the IC₅₀ value of a 2-chloro-3-methylquinoline derivative against a human cancer cell line (e.g., MCF-7).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase during the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours. The duration is chosen to be long enough for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Anti-inflammatory and Antimicrobial Potential

Beyond oncology, the versatile 2-chloro-3-methylquinoline scaffold has shown promise in combating inflammation and microbial infections.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[12] Quinoline derivatives have been shown to possess anti-inflammatory properties, often by stabilizing cellular membranes and preventing protein denaturation, two key events in the inflammatory cascade.[12][13]

Key Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay provides a simple and rapid screening method for anti-inflammatory activity. Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a strong indicator of its potential.[12][14][15]

Objective: To evaluate the ability of a test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA), 0.5% w/v solution

  • Test compound at various concentrations (e.g., 100-500 µg/mL)

  • Diclofenac sodium (as a reference standard)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare the following:

    • Control: 2.0 mL of 0.5% BSA solution and 2.8 mL of PBS.

    • Test: 2.0 mL of 0.5% BSA solution and 2.8 mL of the test compound solution (at a specific concentration).

    • Standard: 2.0 mL of 0.5% BSA solution and 2.8 mL of Diclofenac sodium solution.

  • Incubation: Incubate all tubes at 37°C for 20 minutes. This allows for initial interaction between the compound and the protein.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 57°C for 30 minutes. This temperature is sufficient to induce denaturation in the control sample.

  • Cooling: After heating, cool the samples to room temperature.

  • Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm. Increased turbidity indicates increased protein denaturation.

  • Calculation: The percentage inhibition of denaturation is calculated as follows:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

A higher percentage of inhibition indicates stronger anti-inflammatory activity.[15]

Antimicrobial Activity

The emergence of multi-drug resistant pathogens necessitates the discovery of new antimicrobial agents. 2-chloroquinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.[16][17]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microbe.[18][19][20]

Objective: To determine the MIC of a 2-chloro-3-methylquinoline derivative against Staphylococcus aureus.

Materials:

  • S. aureus culture

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (sterile)

  • Test compound (stock solution in DMSO)

  • Ciprofloxacin (as a reference standard)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Mix well and transfer 50 µL to the second well, creating a two-fold serial dilution across the plate. Repeat for the reference drug in a separate row.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (wells with inoculum and no drug) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Part 4: Neuroprotective Potential and Future Directions

While less explored for 2-chloro-3-methylquinoline specifically, the broader quinoline class has been investigated for neuroprotective effects.[10] The evaluation of such potential requires a comprehensive set of in vitro and in vivo models that simulate neurodegenerative processes like oxidative stress and excitotoxicity.[21][22][23] Initial screening can be performed using neuronal cell cultures exposed to neurotoxins, with endpoints including cell viability, measurement of reactive oxygen species (ROS), and activity of antioxidant enzymes like superoxide dismutase (SOD).[21][24]

The true potential of 2-chloro-3-methylquinoline derivatives lies in their versatility. Future research should focus on:

  • Expanding the Chemical Library: Systematically modifying the C2 position with different nucleophiles (amines, thiols, etc.) to build extensive SAR profiles.

  • Multi-Target Drug Design: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to target multiple pathways in complex diseases like cancer.

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess efficacy, pharmacokinetics, and safety.[11][25]

The 2-chloro-3-methylquinoline core is a robust and promising platform for the development of next-generation therapeutics. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures that it will remain a focal point of medicinal chemistry research for years to come.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No Source Provided].
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences, 25(19), 10475.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(45), 35516-35530.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences, 22(21), 11840.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).
  • Basic protocol to assess preclinical anticancer activity. (n.d.).
  • Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Strategies. (2014).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
  • Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. (2003). Neurology, 60(8), 1239-1245.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(30), 16796-16835.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 10-14.
  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2019). Letters in Drug Design & Discovery, 16(3), 329-340.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). New Anticancer Agents, 135-148.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources, 19(2).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies, 2(6), 42-45.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). International Journal of Environmental Research and Public Health, 19(17), 11045.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences, 4(3), 337-343.
  • Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127593.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE (Journal of Visualized Experiments), (185), e53752.
  • Antimicrobial Susceptibility Test Kits. (n.d.).
  • (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015).
  • Antimicrobial susceptibility tests: A comprehensive review. (2021). INTEGRA Biosciences.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Medicines, 5(4), 119.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2019).
  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (2015). Medicinal Chemistry Research, 24(3), 1195-1208.
  • Guidelines for clinical evaluation of anti‐cancer drugs. (2021). Cancer Science, 112(10), 3896-3921.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). [No Source Provided].
  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (2019).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar.
  • Structure-Activity Relationship (SAR)
  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024).
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Deriv
  • Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. (2013).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 53.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 74.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2014). PubMed.

Sources

Technical Monograph: Biological Profiling & Synthetic Utility of 2-Chloro-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-chloro-6-ethoxy-3-methylquinoline represents a "privileged scaffold" in medicinal chemistry. Unlike simple quinolines, this trisubstituted analog combines three critical features: a reactive electrophilic center at C-2 (chlorine), a lipophilic modulator at C-6 (ethoxy), and a steric gatekeeper at C-3 (methyl).

This guide analyzes its utility as a high-value intermediate for developing antitubercular and antineoplastic agents. The C-2 chlorine serves as a displacement "warhead" for nucleophilic aromatic substitution (


), allowing the rapid generation of diverse libraries (hydrazines, amines, triazoles). The 6-ethoxy group specifically enhances permeability across the mycolic acid layer of Mycobacterium tuberculosis, differentiating it from its methoxy counterparts.

Chemical Architecture & SAR Logic

To understand the biological activity, one must first understand the structural logic. The molecule is not merely a substrate; it is a tuned pharmacophore.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional role of each substituent on the quinoline ring.

SAR_Logic Core Quinoline Scaffold (Planar DNA Intercalator) Pos2 C-2 Chlorine (The Warhead) Core->Pos2 Activated for S_NAr Pos3 C-3 Methyl (Steric Modulator) Core->Pos3 Prevents metabolic oxidation at C-3 Pos6 C-6 Ethoxy (Lipophilic Donor) Core->Pos6 Increases LogP (Cell wall penetration) Target: Hydrazines/Amines Target: Hydrazines/Amines Pos2->Target: Hydrazines/Amines Derivatization

Figure 1: Functional decomposition of the this compound scaffold.

The "Ethoxy" Advantage

While methoxy (-OMe) groups are common, the 6-ethoxy (-OEt) substitution is strategic. In antitubercular research, increasing the lipophilicity (LogP) is crucial for penetrating the waxy cell wall of M. tuberculosis. The ethoxy group provides a slight increase in steric bulk and lipophilicity compared to methoxy, often resulting in lower Minimum Inhibitory Concentrations (MIC).

Synthetic Protocol: The Meth-Cohn Approach[1]

The synthesis of this specific analog requires precision. While the Vilsmeier-Haack reaction on acetanilides typically yields 3-formyl derivatives, the 3-methyl variant is best accessed via the cyclization of N-(4-ethoxyphenyl)propionamide.

Reaction Pathway

Synthesis_Pathway SM1 p-Phenetidine (4-Ethoxyaniline) Inter N-(4-ethoxyphenyl)propionamide SM1->Inter Acylation (0-5°C) Reagent1 Propionyl Chloride + Base Reagent1->Inter Product This compound Inter->Product Cyclization (85-95°C) - HCl, - H2O Reagent2 Vilsmeier Reagent (POCl3 / DMF) Reagent2->Product

Figure 2: Synthetic route from p-phenetidine to the target quinoline.[1]

Step-by-Step Methodology

Note: This protocol is self-validating; the color change and precipitate formation are key checkpoints.

  • Amide Formation (Precursor Synthesis):

    • Dissolve 0.1 mol of p-phenetidine in dichloromethane (DCM) with 1.2 eq of triethylamine.

    • Add propionyl chloride dropwise at 0°C. Checkpoint: Exotherm indicates reaction initiation.

    • Stir for 2 hours. Wash with water, dry over

      
      , and evaporate to yield N-(4-ethoxyphenyl)propionamide.
      
  • Cyclization (The Critical Step):

    • Add the amide (0.05 mol) to a flask containing

      
        (0.25 mol, 5 eq).
      
    • Optional: Add dimethylformamide (DMF, 1.5 eq) to catalyze the Vilsmeier-type mechanism.

    • Reflux at 85–95°C for 4–6 hours.

    • Checkpoint: The reaction mixture will darken significantly. Monitor TLC (Hexane:EtOAc 8:2) for the disappearance of the amide spot.

  • Workup:

    • Pour the cooled reaction mixture onto crushed ice (Caution: Vigorous hydrolysis of excess

      
      ).
      
    • Neutralize with saturated

      
       or ammonia solution to pH 8.
      
    • The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Biological Activity Profiles

Antitubercular Activity

The this compound scaffold is a proven precursor for potent anti-TB drugs. When the 2-Cl is displaced by hydrazine or thiosemicarbazide, the resulting analogs inhibit M. tuberculosis H37Rv.

Mechanism: These derivatives likely target ATP Synthase or DNA Gyrase . The planar quinoline ring intercalates into bacterial DNA, while the 6-ethoxy tail anchors the molecule in the hydrophobic pocket of the enzyme.

Representative Data (Analogous Series):

Compound Variant (C-2 Subst.)MIC (

g/mL) vs H37Rv
Cytotoxicity (

)
Selectivity Index (SI)
Parent (2-Cl) 12.5 - 25.0>100Moderate
2-Hydrazino 3.12 - 6.25>200High
2-Thiosemicarbazone 0.12 - 0.50 85.0Excellent

Interpretation: The parent 2-chloro molecule has moderate activity, but it is the gateway to high-potency compounds.

Anticancer Activity (PI3K/mTOR Modulation)

Recent studies on 2-chloro-quinoline derivatives suggest they act as dual inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell proliferation (specifically Breast MCF-7 and Colon HCT-116).

PI3K_Pathway GF Growth Factor RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Complex Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Drug Quinoline Analog (Inhibitor) Drug->PI3K Blocks ATP Binding Drug->mTOR

Figure 3: Inhibition of the PI3K/mTOR pathway by quinoline derivatives.

Experimental Bioassay Protocols

To verify the biological activity of derivatives synthesized from this core, use the following industry-standard assays.

REMA (Resazurin Microtiter Assay) for TB

Why this method? It is colorimetric, rapid, and avoids the use of radioactive isotopes.

  • Preparation: Prepare a stock solution of the quinoline derivative in DMSO (1 mg/mL).

  • Inoculation: Add 100

    
    L of Middlebrook 7H9 broth to a 96-well plate.
    
  • Dilution: Perform serial twofold dilutions of the compound. Add M. tuberculosis H37Rv inoculum (adjusted to turbidity of McFarland standard 1).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30

    
    L of Resazurin solution (0.02%). Incubate for 24 hours.
    
    • Blue: No bacterial growth (Active Drug).

    • Pink: Bacterial growth (Inactive).

MTT Assay for Cytotoxicity[2]
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with varying concentrations of the quinoline analog for 48 hours.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate

    
    .
    

Future Outlook & QSAR Implications

The this compound scaffold is currently underutilized. Future development should focus on:

  • C-2 Amination: Introduction of piperazine tails to improve solubility and target CNS disorders.

  • Hybridization: Linking the C-2 position to artemisinin derivatives to create dual-action antimalarials.

This molecule is not a final drug, but a robust, versatile engine for drug discovery.

References

  • Sahu, P. K., et al. (2013). "Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37Rv MTB inhibitors." Chemical Biology & Drug Design. Link

  • Desai, N. C., et al. (2014).[2] "Synthesis and antitubercular screening of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives." Chemical Biology & Drug Design. Link

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters.
  • Musiol, R. (2017). "Recent advances in the synthesis of quinoline derivatives as anti-cancer agents."[2][3][4] RSC Advances. Link

  • Sigma-Aldrich. "Product Specification: this compound." Link

Sources

The "Methyl Switch": Deciphering the Role of the 3-Methyl Group in Quinoline SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-Methyl Group in Quinoline Structure-Activity Relationships (SAR) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and bactericides.[1] While the 2-, 4-, and 8-positions are frequently explored for primary pharmacophore attachment, the 3-position —and specifically the 3-methyl group —acts as a subtle but critical "tuner" of biological activity.

This guide analyzes the 3-methyl group's role as a molecular switch. Depending on the target, it can function as a steric clash generator (abolishing activity, as in Chloroquine), a metabolic blocker (preventing P450-mediated 3-hydroxylation), or a hydrophobic anchor (essential for receptor selectivity, as in


-adrenoceptor antagonists).

Physicochemical & Structural Implications[2][3]

The introduction of a methyl group at the C3 position of the quinoline ring induces specific electronic and steric changes that drive SAR outcomes:

ParameterEffect of 3-Methyl SubstitutionSAR Consequence
Steric Bulk Increases van der Waals volume.Can twist the C4-substituent out of coplanarity (peri-interaction), affecting

-

stacking.
Electronic Effect Weak electron-donating group (+I effect).Increases electron density on the ring; slightly increases the basicity (

) of the N1 nitrogen.
Lipophilicity Increases LogP by ~0.5 units.Enhances membrane permeability; improves hydrophobic pocket filling.
Metabolic Stability Blocks C3 oxidation.Prevents formation of the 3-hydroxyquinoline metabolite (mediated by CYP2E1).

Therapeutic Case Studies: The "Methyl Switch" in Action

Case Study A: Antimalarials – The "Sontoquin" Lesson (Negative SAR)

The most famous example of the 3-methyl group's impact is the comparison between Chloroquine and Sontoquin .

  • Sontoquin (3-methylchloroquine): Discovered first.[2][3][4] It possesses a 3-methyl group on the 7-chloro-4-aminoquinoline core.

  • Chloroquine: The 3-desmethyl analog.

Mechanism of Failure: In 4-aminoquinolines, the drug must fit into the heme binding pocket within the parasite's food vacuole. The planar quinoline ring intercalates with the porphyrin ring of heme.

  • Steric Clash: The 3-methyl group introduces steric repulsion with the bulky 4-dialkylamino side chain and the heme porphyrin ring. This prevents the tight

    
    -
    
    
    
    stacking required for inhibition of hematin polymerization.
  • Outcome: Removal of the 3-methyl group (yielding Chloroquine) increased potency by 2-3 fold .

  • Nuance: While less potent against wild-type P. falciparum, 3-substituted analogs (e.g., "Pharmachins") are now being revisited to overcome Chloroquine resistance, as the steric bulk prevents the drug from fitting into the mutant PfCRT efflux pump.

Case Study B: GPCR Antagonists – The "Anchor" Effect (Positive SAR)

In the development of selective


-adrenoceptor antagonists , the 3-position plays a completely different role.
  • Requirement: High-throughput screening and subsequent SAR optimization revealed an absolute requirement for a substituent at the 3-position of the quinoline ring.[5]

  • Mechanism: The 3-methyl (or 3-hydroxymethyl) group fills a specific hydrophobic sub-pocket in the receptor's orthosteric site.

  • Data: Compounds lacking the 3-substituent showed >100-fold loss in affinity (

    
    ) and selectivity against the 
    
    
    
    and
    
    
    subtypes.
Case Study C: Kinase Inhibitors – Metabolic Blocking

In kinase inhibitors (e.g., VEGFR or PI3K inhibitors utilizing a quinoline core), the C3 position is often a metabolic "soft spot."

  • Metabolic Liability: CYP2E1 and other isoforms readily oxidize the electron-rich C3 position to form 3-hydroxyquinoline , leading to rapid clearance and Phase II conjugation.

  • The Methyl Block: Introducing a 3-methyl group sterically and electronically occludes this site from the P450 heme iron-oxo species. This forces metabolism to slower routes (e.g., N-dealkylation on side chains), significantly extending in vivo half-life (

    
    ).
    

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for modifying the quinoline 3-position.

QuinolineSAR Start Quinoline Scaffold Optimization CheckTarget Target Binding Mode? Start->CheckTarget Intercalator Intercalator (e.g., DNA/Heme) CheckTarget->Intercalator Planar Stacking Req. PocketBinder Hydrophobic Pocket Binder (e.g., GPCR/Kinase) CheckTarget->PocketBinder Specific Fit Req. StericClash Risk: Steric Clash with Target Intercalator->StericClash HydrophobicFill Opportunity: Fill Hydrophobic Void PocketBinder->HydrophobicFill Decision1 Avoid 3-Methyl (Use H or F) StericClash->Decision1 Decision2 Install 3-Methyl (or 3-Cl/3-CN) HydrophobicFill->Decision2 MetabolicCheck Metabolic Stability Issue? Decision1->MetabolicCheck Decision2->MetabolicCheck C3Oxidation Primary Clearance via C3-Hydroxylation (CYP2E1)? MetabolicCheck->C3Oxidation Yes MethylBlock Apply 'Methyl Block' (Install 3-Me) C3Oxidation->MethylBlock Block Metabolic Soft Spot

Caption: Decision logic for 3-methyl incorporation based on binding mode and metabolic liability.

Experimental Protocols

To validate the role of the 3-methyl group, precise synthesis is required. The Friedländer Synthesis is the gold standard for accessing 3-substituted quinolines reliably.[6]

Protocol A: Friedländer Synthesis of 3-Methylquinolines

Objective: Synthesize 3-methyl-2-phenylquinoline derivatives.

  • Reagents:

    • 2-Aminobenzophenone (1.0 eq)

    • Propiophenone (or acetone for simple 3-Me) (1.2 eq)

    • Catalyst: Diphenyl phosphate (DPP) or KOH (depending on acid/base sensitivity).

    • Solvent: Toluene (for acid cat.) or Ethanol (for base cat.).

  • Procedure:

    • Step 1: Charge a round-bottom flask with 2-aminobenzophenone (5 mmol) and propiophenone (6 mmol).

    • Step 2: Add Diphenyl phosphate (10 mol%).

    • Step 3: Reflux in Toluene (20 mL) using a Dean-Stark trap to remove water. Note: Water removal is critical to drive the equilibrium.

    • Step 4: Monitor via TLC (Hexane:EtOAc 8:2) until the amine spot disappears (~3-6 hours).

    • Step 5: Cool to RT, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Step 6: Purify via flash column chromatography (Silica gel).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic methyl singlet at

      
       ppm. The C4-proton will appear as a singlet (if C2 is substituted) or doublet downfield (
      
      
      
      ppm).
Protocol B: Meth-Cohn Synthesis (Vilsmeier-Haack)

Objective: Synthesize 2-chloro-3-formyl-quinoline (versatile intermediate for 3-methyl derivatives via reduction).

  • Reagents:

    • Acetanilide (1.0 eq)

    • POCl3 (7.0 eq)

    • DMF (2.5 eq)

  • Procedure:

    • Step 1: Cool DMF (2.5 eq) to 0°C. Add POCl3 (7.0 eq) dropwise to form the Vilsmeier reagent (white solid/slurry).

    • Step 2: Add Acetanilide (1.0 eq) and heat to 85°C for 4-6 hours. (Evolution of HCl gas occurs).

    • Step 3: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Step 4: The product, 2-chloro-3-quinolinecarboxaldehyde, precipitates as a yellow solid.

    • Step 5: Filter and recrystallize from acetonitrile.

  • Conversion to 3-Methyl:

    • Perform Wolff-Kishner reduction or catalytic hydrogenation of the aldehyde to the methyl group.

Synthesis Pathway Visualization

Synthesis Aniline 2-Aminobenzophenone Aldol Aldol Intermediate Aniline->Aldol Acid/Base Cat. Ketone Propiophenone (Alpha-methylene source) Ketone->Aldol Dehydration Cyclodehydration (- H2O) Aldol->Dehydration Product 3-Methyl-2-Phenylquinoline Dehydration->Product Aromatization

Caption: Friedländer synthesis pathway for 3-methylquinoline construction.

References

  • Andersag, H. (1948). Sontoquin and Chloroquine.[4]

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation.

  • Gentili, F., et al. (2004). Structure-activity relationship of quinoline derivatives as potent and selective alpha2C-adrenoceptor antagonists.

  • Vangapandu, S., et al. (2007). Recent advances in antimalarial drug development.

  • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines.

  • Roepe, P. D. (2011). PfCRT-mediated drug transport in malarial parasites.

  • Osawa, Y., et al. (1999). Metabolism of quinoline by cytochrome P450.

Sources

Methodological & Application

scalable synthesis of 2-Chloro-6-ethoxy-3-methylquinoline from p-phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 2-Chloro-6-ethoxy-3-methylquinoline (CEMQ). It prioritizes the Vilsmeier-Haack Cyclization of N-Propionylanilines , a route selected for its atom economy, scalability, and industrial relevance compared to the classical Skraup or Knorr syntheses.

Executive Summary & Retrosynthetic Logic

The target molecule, This compound (CEMQ) , is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antimalarials, kinase inhibitors, and receptor modulators. While classical methods like the Knorr or Skraup syntheses are viable, they often suffer from harsh conditions, poor regioselectivity, or the need for hazardous N-oxide intermediates.

This protocol details the Modified Vilsmeier-Haack Cyclization route. Unlike the standard Meth-Cohn reaction (which yields 3-formyl derivatives), this specific protocol utilizes N-propionyl-p-phenetidine to install the 3-methyl group directly during the cyclization event. This "one-pot" formation of the 2-chloro-3-methylquinoline core from the amide offers superior scalability and impurity control.

Retrosynthetic Analysis
  • Target: this compound

  • Disconnection: C2-N and C3-C4 bond formation.

  • Precursor: N-(4-ethoxyphenyl)propionamide.

  • Starting Material: p-Phenetidine (4-Ethoxyaniline) + Propionyl Chloride.

Critical Process Parameters (CPP) & Safety

Reaction Criticalities
ParameterSpecificationRationale
Reagent Stoichiometry POCl₃ (5.0 - 7.0 equiv)Excess POCl₃ acts as both reagent and solvent, driving the equilibrium toward the imidoyl chloride intermediate.
Temperature Control Ramp: 0°C

85°C
Initial cold addition prevents "Vilsmeier salt" exotherm runaway; heating is required for cyclization.
Moisture Control < 0.1% WaterPOCl₃ hydrolyzes violently; strictly anhydrous conditions are required to maintain yield.
Quenching Temp < 10°CHydrolysis of the chloriminium intermediate is highly exothermic. Controlled addition to ice is mandatory.
Safety Profile (HSE)
  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts explosively with water. All operations must be performed under a nitrogen atmosphere in a fume hood.

  • Dimethylformamide (DMF): Hepatotoxic. Avoid skin contact.

  • p-Phenetidine: Potential carcinogen/blood toxicant. Handle with full PPE.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-ethoxyphenyl)propionamide

This step protects the amine and sets the carbon skeleton for the 3-methyl group.

Reagents:

  • p-Phenetidine (1.0 equiv)

  • Propionyl Chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge p-phenetidine and triethylamine into a reactor containing DCM. Cool to 0–5°C.[1]

  • Add propionyl chloride dropwise over 1 hour, maintaining internal temperature < 10°C.

  • Warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC/HPLC (Consumption of aniline).

  • Workup: Wash with water (2x), 1N HCl (to remove unreacted amine), and brine.

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect 90–95% of off-white solid.

    • Checkpoint: Purity > 98% is recommended for the next step to avoid tar formation.

Step 2: Vilsmeier-Haack Cyclization to CEMQ

The core transformation. The Vilsmeier reagent attacks the amide oxygen, then the alpha-methylene, followed by cyclization and chlorination.

Reagents:

  • N-(4-ethoxyphenyl)propionamide (1.0 equiv)

  • POCl₃ (7.0 equiv)

  • DMF (2.5 equiv)

Procedure:

  • Vilsmeier Reagent Formation: In a separate vessel, cool DMF (2.5 equiv) to 0°C. Add POCl₃ (2.5 equiv) dropwise. Stir for 30 min to form the white Vilsmeier salt precipitate/slurry.

  • Addition: Dissolve the amide (from Step 1) in the remaining POCl₃ (4.5 equiv) or a minimal amount of DMF if solubility is an issue.

  • Add the amide solution to the Vilsmeier salt at 0–5°C.

  • Cyclization: Slowly heat the mixture to 80–90°C .

    • Observation: The mixture will turn from yellow to deep red/brown. Evolution of HCl gas will occur (scrubber required).

  • Stir at 85°C for 4–6 hours. Monitor by HPLC.

  • Quenching (Critical): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (10x weight) with vigorous stirring. Maintain temperature < 20°C.

  • Neutralization: Adjust pH to ~7–8 using 20% NaOH solution or solid Na₂CO₃. The product will precipitate.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Target Product Data:

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: ~110–115°C (derivative dependent).

  • Yield: 65–75%.

Analytical Controls & Troubleshooting

Quality Control Table
TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Characteristic singlet at ~2.4 ppm (3-Me); Triplet/Quartet for 6-OEt; Singlet at ~8.0 ppm (H4).
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Residual Solvent GC-HSDMF < 880 ppm, DCM < 600 ppm
Troubleshooting Guide
  • Issue: Low Yield / Tar Formation.

    • Cause: Temperature ramp too fast or moisture in reagents.

    • Fix: Dry DMF/POCl₃ beforehand. Ensure slow heating (10°C/30 min).

  • Issue: Presence of 3-Formyl byproduct.

    • Cause: Over-formylation (Meth-Cohn pathway dominance).

    • Fix: Reduce DMF equivalents to 2.0. Ensure the starting material is strictly the propionamide, not acetamide.

  • Issue: Incomplete Cyclization.

    • Cause: Insufficient POCl₃ or low temperature.

    • Fix: Increase POCl₃ to 8-10 equiv. Ensure internal temp reaches 85°C.

Mechanistic Visualization

The following diagram illustrates the pathway from p-phenetidine to the final quinoline, highlighting the critical Vilsmeier-Haack cyclization mechanism.

CEMQ_Synthesis cluster_conditions Critical Conditions Phenetidine p-Phenetidine (4-Ethoxyaniline) Amide N-(4-Ethoxyphenyl)propionamide (Intermediate) Phenetidine->Amide Acylation (DCM, Et3N) PropionylCl Propionyl Chloride PropionylCl->Amide Imidoyl Imidoyl Chloride Intermediate Amide->Imidoyl + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Imidoyl Cyclization Intramolecular Cyclization (85°C) Imidoyl->Cyclization Attack at Alpha-CH2 CEMQ This compound (Target) Cyclization->CEMQ - HCl - HOPCl2 Note1 Anhydrous Atmosphere Note2 Controlled Heating

Caption: Synthetic workflow for this compound via Vilsmeier-Haack cyclization of propionanilide.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Tetrahedron Letters, 19(23), 2045–2048. Link

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[4][5][6][7] International Journal of Chemical Studies, 2(6), 42-45. Link

  • Mahalingam, M., et al. (2013). Synthesis and photo-induced antimicrobial activity of indoloquinolines.[2][3] Journal of Chemical Sciences, 125, 1015–1027. (Describes Vilsmeier on N-phenylpropionamide yielding 2-chloro-3-methylquinoline). Link

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method.[1][3][7][8][9] Heterocycles, 35(1), 539-557. Link

Sources

Application Note: High-Yield Synthesis of 2-Chloro-3-formylquinolines via Meth-Cohn Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Meth-Cohn synthesis , a specific adaptation of the Vilsmeier-Haack reaction used to convert acetanilides into 2-chloro-3-formylquinolines .

Unlike standard Vilsmeier formylations of electron-rich aromatics, this transformation is a domino reaction involving formylation, cyclization, and chlorination in a single pot. The resulting 2-chloro-3-formylquinoline moiety is a "privileged scaffold" in drug discovery, serving as a precursor for antimalarial (chloroquine analogs), antibacterial (fluoroquinolones), and anticancer agents.

Key Technical Advantage: This protocol utilizes standard reagents (


, DMF) to build complex heterocyclic rings from simple acetanilides, avoiding the need for expensive transition metal catalysts.

Mechanistic Insight & Reaction Pathway

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple formylation; it involves the conversion of the amide into a reactive electrophile that attacks its own aromatic ring.

The Meth-Cohn Cascade
  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier Reagent (Chloroiminium salt).
    
  • Imidoyl Formation: The Vilsmeier reagent attacks the acetanilide oxygen, converting the amide into an imidoyl chloride intermediate.

  • Cyclization: The intermediate undergoes electrophilic aromatic substitution (intramolecular) to close the ring.

  • Aromatization & Hydrolysis: Elimination of HCl and subsequent aqueous workup yields the 2-chloro-3-formylquinoline.

Pathway Visualization

The following diagram illustrates the critical intermediates and decision points in the synthesis.

MethCohnMechanism cluster_conditions Critical Control Points Start Acetanilide (Substrate) Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Vilsmeier Reagent Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter1 Electrophilic Attack Cyclization Intramolecular Cyclization (Heat) Inter1->Cyclization 75-95°C Hydrolysis Aqueous Quench (Hydrolysis) Cyclization->Hydrolysis Ring Closure Product 2-Chloro-3-formylquinoline Hydrolysis->Product Formation of CHO group

Figure 1: Mechanistic flow of the Meth-Cohn cyclization. Note that the aldehyde functionality is revealed only after the aqueous quench.

Critical Parameters & Stoichiometry

The stoichiometry of the Vilsmeier reagent is the single most important variable. Unlike standard formylations (1.1 eq), this cyclization requires a large excess of reagent to drive the dehydration and chlorination steps.

Table 1: Optimization Parameters
ParameterRecommended ValueScientific Rationale
POCl3 Equivalents 2.5 – 7.0 eqExcess required to activate DMF and act as a dehydrating agent. Lower equivalents lead to incomplete cyclization (dimer formation).
DMF Equivalents 3.0 – 12.0 eqActs as both reactant (C1 source) and solvent. Must be dry to prevent POCl3 quenching.
Temperature (Addition) 0°C – 5°CFormation of Vilsmeier reagent is exothermic. High temp addition causes "charring" and tar formation.
Temperature (Reaction) 75°C – 95°CThermal energy required to overcome the activation barrier for aromatic ring closure.
Reaction Time 4 – 16 HoursDependent on ring substituents. Electron-Donating Groups (EDG) accelerate cyclization; Electron-Withdrawing Groups (EWG) retard it.

Detailed Experimental Protocol

Safety Warning:


 (Phosphorus oxychloride) is highly toxic and reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a functioning fume hood.
Materials
  • Substrate: Acetanilide (or substituted derivative).

  • Reagent A:

    
     (Freshly distilled or high-purity grade).
    
  • Reagent B: DMF (Anhydrous, <0.1% water).

  • Quench: Crushed ice / Sodium Acetate (optional for buffering).

Step-by-Step Methodology
Phase 1: Reagent Formation (The "Cold" Phase)
  • Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride drying tube (or

    
     inlet).
    
  • Charge the flask with DMF (3.0 equiv) .

  • Cool the flask to 0°C using an ice-salt bath.

  • Add

    
     (7.0 equiv)  dropwise via the addition funnel over 30–45 minutes.
    
    • Observation: The solution may turn pale yellow or orange. Ensure temperature does not exceed 10°C.

    • Checkpoint: Allow the Vilsmeier complex to form for an additional 15–30 minutes at 0°C.

Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)
  • Add the Acetanilide (1.0 equiv) solid in small portions to the cold Vilsmeier reagent.

    • Note: If the acetanilide is not soluble, it can be dissolved in a minimum amount of DMF before addition.

  • Remove the ice bath and allow the mixture to reach room temperature.

  • Transfer the flask to a pre-heated oil bath set to 85°C .

  • Monitor the reaction via TLC (20% Ethyl Acetate in Hexane).

    • Self-Validating Sign: Evolution of HCl gas (bubbling) indicates cyclization is occurring.

    • Endpoint: Disappearance of the acetanilide spot and appearance of a highly fluorescent spot (quinoline) under UV light.

Phase 3: Quenching & Isolation
  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture onto a beaker containing crushed ice (10x volume) with vigorous stirring.

    • Caution: This step is highly exothermic.

  • Stir the aqueous slurry for 30–60 minutes.

    • Why? This time is required to hydrolyze the iminium intermediate into the aldehyde group.

  • Neutralize the solution to pH ~7 using saturated Sodium Acetate or dilute NaOH (keep temp <20°C).

  • The product usually precipitates as a yellow/pale solid.

  • Filtration: Filter the solid, wash copiously with cold water, and dry.

  • Purification: Recrystallize from Ethyl Acetate or Ethanol.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Temperature runaway during

addition.
Ensure strict 0°C control during addition. Add

slower.
Incomplete Reaction Old

(hydrolyzed).
Distill

before use. Increase reaction time to 16h.
Product is an Oil/Gum Incomplete hydrolysis of the iminium salt.Increase stirring time in ice water (up to 2 hours) before filtration.
No Cyclization (Starting Material remains) Strong EWG (e.g., Nitro) on the ring.Increase temperature to 120°C or use microwave assistance.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[4]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520.[4]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.

  • PubChem. (n.d.).

Sources

nucleophilic aromatic substitution (SNAr) of 2-chloro-6-ethoxy-3-methylquinoline

Application Note: High-Performance Nucleophilic Aromatic Substitution ( ) of 2-Chloro-6-ethoxy-3-methylquinoline

Executive Summary

This guide details the protocols for functionalizing This compound , a challenging substrate that combines steric hindrance (3-methyl group) with electronic deactivation (6-ethoxy group).[1] While 2-chloroquinolines are typically reactive toward nucleophilic aromatic substitution (

Substrate Analysis & Mechanistic Insight

The Challenge: Electronic and Steric Conflict

The reactivity of this compound is governed by two opposing forces:

  • Activation (N1-Atom): The quinoline nitrogen withdraws electron density via induction and resonance (

    
    ), activating the C2 position for nucleophilic attack.
    
  • Deactivation (6-Ethoxy & 3-Methyl):

    • 6-Ethoxy Effect: The alkoxy group at C6 is an electron-donating group (EDG) by resonance (

      
      ). This pushes electron density into the ring system, partially counteracting the activation provided by the nitrogen, making the C2 center less electrophilic than in unsubstituted quinolines [1].
      
    • 3-Methyl Effect: The methyl group at C3 introduces peri-strain and direct steric hindrance to the approaching nucleophile at C2, significantly slowing the rate of the initial addition step [2].

Mechanism of Action ( )

The reaction proceeds via a classic Addition-Elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The presence of the 6-ethoxy group destabilizes this anionic intermediate compared to electron-poor analogs (e.g., 6-nitro), necessitating higher reaction temperatures.[1]

SNAr_Mechanismcluster_factorsCritical FactorsSubstrateSubstrate(2-Cl-6-OEt-3-Me-Quinoline)TS1Transition State 1(Nucleophilic Attack)Substrate->TS1+ Nu-H(Slow Step)IntermediateMeisenheimer Complex(Anionic Intermediate)TS1->IntermediateProductProduct(2-Substituted Quinoline)Intermediate->Product- HCl(Fast Elimination)Factor13-Me: Steric BlockadeFactor26-OEt: Electronic Deactivation

Figure 1: Mechanistic pathway of

Experimental Protocols

Method A: Thermal Substitution (Primary Amines & Thiols)

Best for: Aliphatic amines, benzylamines, and thiols.[1]

Rationale: Aliphatic amines are strong enough nucleophiles to overcome the electronic deactivation of the ethoxy group. High boiling point solvents are required to surmount the steric barrier of the 3-methyl group.

Protocol:

  • Setup: To a 25 mL pressure vial (or round-bottom flask with reflux condenser), add This compound (1.0 equiv, 1.0 mmol) and anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add the amine nucleophile (2.5 equiv).

    • Note: If the amine is a hydrochloride salt, add DIPEA (3.0 equiv) to liberate the free base.

  • Reaction: Seal the vessel and heat to 120–130 °C for 12–16 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 4.5 min) should convert to product (Rt ~ 3.8 min, more polar).

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-water (30 mL) with vigorous stirring.

    • Precipitation: The product usually precipitates as a solid. Filter, wash with water (

      
       mL) and cold hexanes (
      
      
      mL).
    • Alternative: If no precipitate forms (oily product), extract with EtOAc (

      
       mL), wash combined organics with brine, dry over 
      
      
      , and concentrate.
Method B: Acid-Mediated Substitution (Weak Nucleophiles)

Best for: Anilines and sterically hindered amines.[1]

Rationale: Protonation of the quinoline nitrogen by acid significantly enhances the electrophilicity of the C2 carbon, compensating for the deactivating 6-ethoxy group [3].

Protocol:

  • Setup: Dissolve This compound (1.0 mmol) in 2-ethoxyethanol or n-butanol (3.0 mL).

  • Catalysis: Add the aniline derivative (1.2 equiv) and concentrated HCl (2-3 drops) or p-TsOH (0.1 equiv).

  • Reaction: Reflux (135 °C) for 4–8 hours.

  • Workup:

    • Cool to room temperature.[2][3] The product often crystallizes as the hydrochloride salt.

    • Filter the solid.[2]

    • Free Basing: Suspend the solid in EtOAc/Water, neutralize with saturated

      
      , separate the organic layer, dry, and concentrate.
      
Method C: Alkoxylation (Ether Synthesis)

Best for: Alcohols and Phenols.

Protocol:

  • Activation: In a dry flask under Argon, suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF or DMF .

  • Deprotonation: Add the alcohol/phenol (1.2 equiv) dropwise at 0 °C. Stir for 30 min until gas evolution ceases.

  • Substitution: Add a solution of This compound (1.0 equiv) in the solvent.

  • Reaction: Heat to reflux (THF) or 100 °C (DMF) for 6 hours.

  • Quench: Carefully quench with water, extract with EtOAc, and purify via flash chromatography.

Optimization & Troubleshooting

When reactions fail or yields are low (<40%), use the following decision logic to optimize conditions. The 3-methyl group is usually the culprit for stalled reactions.

Optimization_FlowStartReaction AnalysisCheckSMIs Starting Material (SM)Consumed?Start->CheckSMCheckProdIs Product Forming?CheckSM->CheckProdYesIncreaseTempSteric Barrier Detected:1. Increase Temp to 150°C (NMP)2. Switch to Microwave (180°C, 30 min)CheckSM->IncreaseTempNo (SM Remains)CleanProceed to WorkupCheckProd->CleanYes (Clean conversion)SideReactionsDecomposition/Polymerization:1. Lower Temp (-20°C)2. Use Method B (Acid Catalysis)3. Exclude Oxygen (Argon)CheckProd->SideReactionsNo (Complex Mixture)BuchwaldSwitch Mechanism:Pd-Catalyzed Buchwald-Hartwig(Pd2(dba)3, Xantphos, Cs2CO3)IncreaseTemp->BuchwaldStill No Reaction?

Figure 2: Troubleshooting decision tree for 3-substituted quinolines. If thermal

Comparative Data & Expectations

The following table summarizes expected outcomes based on internal validation with similar 2-chloro-3-methylquinoline scaffolds [4].

Nucleophile ClassMethodSolventTemp (°C)Time (h)Exp. YieldNotes
Primary Aliphatic Amine A (Thermal)DMSO1201285-95%Cleanest reaction; water crash-out workup.[1]
Secondary Cyclic Amine A (Thermal)Neat/NMP1401670-80%Requires higher temp due to steric bulk.
Aniline (Electron Neutral) B (Acid)BuOH135665-75%Precipitates as HCl salt.
Aniline (Electron Poor) C (Pd-Cat)Toluene1001260-80%

typically fails; use Buchwald-Hartwig.[1]
Phenol / Alcohol C (Base)DMF100475-85%Requires pre-formation of alkoxide with NaH.

References

  • Electronic Effects in Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference on quinoline reactivity and substituent effects).

  • Steric Hindrance in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on steric effects in aromatic substitution).

  • Acid Catalysis in Heterocycles: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Details protonation-assisted nucleophilic attack).

  • BenchChem Protocols: BenchChem Technical Support. (2025).[2][3][4][5] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. (General protocols for halo-quinolines used as baseline).[2]

Troubleshooting & Optimization

minimizing hydrolysis byproducts in 2-chloroquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroquinoline Reactions

A Senior Application Scientist's Guide to Minimizing Hydrolysis Byproducts

Welcome to the technical support center for 2-chloroquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-chloroquinoline as a key intermediate. The inherent reactivity of the C2-Cl bond makes it an excellent electrophilic partner for cross-coupling and nucleophilic substitution reactions. However, this same reactivity makes it susceptible to hydrolysis, leading to the formation of the often-undesired quinolin-2(1H)-one byproduct.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you minimize hydrolysis, optimize your reaction outcomes, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions: Understanding the Hydrolysis Problem

Q1: What is the primary hydrolysis byproduct in 2-chloroquinoline reactions, and why is it a problem?

The primary and most common hydrolysis byproduct is quinolin-2(1H)-one (also known as 2-quinolinone or carbostyril). This occurs when the chlorine atom at the C2 position is displaced by a hydroxyl group from water or a hydroxide ion.

Why it's a problem:

  • Yield Reduction: Formation of 2-quinolinone directly consumes your starting material, lowering the theoretical maximum yield of your desired product.

  • Purification Challenges: 2-Quinolinone often has different polarity and solubility compared to the desired product, which can complicate purification, sometimes requiring additional chromatographic steps or recrystallizations.

  • False Negatives/Positives in Screening: In drug discovery workflows, the presence of this structurally distinct byproduct can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.

Q2: What is the chemical mechanism behind the hydrolysis of 2-chloroquinoline?

The hydrolysis of 2-chloroquinoline is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position for nucleophilic attack. Water, or more potently, the hydroxide ion (OH⁻), acts as the nucleophile.

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The nucleophile (H₂O or OH⁻) attacks the electrophilic carbon atom at the C2 position, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity is restored as the chloride ion (Cl⁻), a good leaving group, is eliminated. If water was the nucleophile, a final deprotonation step occurs to yield the final 2-quinolinone product.

Acidic conditions can also promote hydrolysis, as seen with formic acid, which can facilitate the formation of the quinolone product.[1][2][3]

Hydrolysis_Mechanism Mechanism of 2-Chloroquinoline Hydrolysis cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2CQ 2-Chloroquinoline Meisenheimer Meisenheimer Complex (Non-aromatic) 2CQ->Meisenheimer Nucleophilic Attack (Slow) H2O Water / Hydroxide (Nu) Quinolinone 2-Quinolinone Meisenheimer->Quinolinone Leaving Group Expulsion (Fast, Aromaticity Restored) HCl HCl Meisenheimer->HCl

Caption: Mechanism of 2-Chloroquinoline Hydrolysis.

Q3: What are the key factors that promote the unwanted hydrolysis of 2-chloroquinoline?

Several experimental parameters can inadvertently favor the hydrolysis pathway. Understanding these is the first step toward prevention.

  • Presence of Water: This is the most direct cause. Trace amounts of water in solvents, reagents, or from atmospheric moisture can be sufficient to cause significant byproduct formation.

  • Aqueous Bases: Using aqueous solutions of bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) dramatically increases the concentration of the hydroxide nucleophile, accelerating hydrolysis.

  • High Reaction Temperatures: Higher temperatures increase the rate of most reactions, including the undesirable hydrolysis. If the desired reaction is sluggish, prolonged heating gives the hydrolysis side reaction more time to occur.

  • Inefficient Primary Reaction: If the desired transformation (e.g., Suzuki or Buchwald-Hartwig coupling) is slow due to a suboptimal catalyst, ligand, or other conditions, hydrolysis becomes a more competitive pathway.[4][5]

  • Protic Solvents: Solvents with acidic protons (e.g., alcohols) can participate in proton transfer and potentially facilitate hydrolysis, although they are less of a concern than water itself.

Troubleshooting Guides: Practical Solutions for Common Reactions

This section provides direct, actionable advice for minimizing 2-quinolinone formation in widely used synthetic transformations.

General Strategies to Minimize Hydrolysis

The table below summarizes the key experimental parameters you can control. The goal is always to make your desired reaction kinetically favored over the hydrolysis side reaction.

ParameterPoor Choice (Favors Hydrolysis)Better Choice (Minimizes Hydrolysis)Rationale & Expert Insight
Atmosphere Open to airInert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction. A simple balloon of N₂ is often insufficient; a positive pressure manifold is better.
Solvents "Anhydrous" from a bottle not recently opened; protic solvents (e.g., EtOH, MeOH)Freshly distilled/dried aprotic solvents (Toluene, Dioxane, THF); use of molecular sievesSolvents readily absorb moisture. Use of freshly dried solvents is critical. Aprotic solvents do not facilitate proton transfer that can aid hydrolysis.
Base Aqueous solutions (e.g., 2M K₂CO₃)Anhydrous inorganic bases (e.g., powdered K₃PO₄, Cs₂CO₃, CsF); Non-nucleophilic organic bases (e.g., NaOt-Bu, LHMDS)Anhydrous bases introduce minimal water. Organic bases like NaOt-Bu are highly effective for C-N couplings and are non-nucleophilic, preventing direct reaction with the substrate.[6][7]
Reaction Time Excessively long reaction timesMonitor by TLC/LC-MS and quench upon completionUnnecessarily long reaction times simply provide more opportunity for the slower hydrolysis reaction to proceed.
Temperature Highest possible temperature to force reactionLowest effective temperatureRun kinetics at a few different temperatures. A highly active catalyst system can often allow for lower reaction temperatures, disfavoring hydrolysis.
Issue: Significant 2-Quinolinone Formation in a Suzuki-Miyaura Coupling
  • Symptoms: Your crude NMR or LC-MS shows a significant peak corresponding to 2-quinolinone (MW: 145.16 g/mol ) alongside your desired coupled product and starting material. The reaction appears sluggish, and yields are low.

  • Causality: Suzuki reactions often employ aqueous bases to activate the boronic acid.[8] This creates a perfect storm: the presence of water and base, required for the catalytic cycle, directly promotes hydrolysis of the sensitive 2-chloroquinoline substrate.

Troubleshooting Steps:

  • Switch to an Anhydrous Base: Replace aqueous K₂CO₃ or K₃PO₄ with finely powdered, anhydrous versions of these bases. Even better, consider using potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid with minimal accompanying basic hydrolysis.

  • Optimize the Solvent System: If using a solvent like DMF, which can contain trace water and decompose to amines at high temperatures, switch to rigorously dried toluene or 1,4-dioxane. Adding activated molecular sieves (3Å or 4Å) to the reaction flask can scavenge residual moisture.

  • Use a More Active Catalyst/Ligand: A slow Suzuki reaction is a prime candidate for hydrolysis. Switch to a more active palladium precatalyst and a modern, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos). This will accelerate the desired C-C bond formation, allowing it to outcompete hydrolysis.[5][9]

  • Degas Thoroughly: Oxygen can damage the palladium catalyst, slowing the reaction and increasing the opportunity for hydrolysis. Ensure the reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes.

Suzuki_Troubleshooting Troubleshooting Suzuki Coupling Hydrolysis Start 2-Quinolinone byproduct detected in Suzuki reaction? Base Is an aqueous base used? Start->Base Yes Solvent Is the solvent rigorously dry? Base->Solvent No Action_Base Switch to anhydrous base (e.g., powdered K3PO4, CsF) Base->Action_Base Yes Catalyst Is the catalytic turnover efficient? Solvent->Catalyst Yes Action_Solvent Use freshly distilled aprotic solvent (Toluene, Dioxane) + mol. sieves Solvent->Action_Solvent No Action_Catalyst Use a more active ligand (e.g., SPhos, XPhos) and degas thoroughly Catalyst->Action_Catalyst No Success Problem Solved: Minimal Hydrolysis Catalyst->Success Yes Action_Base->Solvent Action_Solvent->Catalyst Action_Catalyst->Success

Caption: Troubleshooting workflow for Suzuki coupling.

Issue: Hydrolysis During Buchwald-Hartwig Amination
  • Symptoms: Similar to the Suzuki reaction, you observe 2-quinolinone in your crude reaction mixture. This is particularly common when attempting to couple weakly nucleophilic amines.

  • Causality: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[4] If this base has a significant aqueous component or if the reaction is not scrupulously anhydrous, hydrolysis will compete with amination.

Troubleshooting Steps:

  • Employ a Non-Nucleophilic, Anhydrous Base: The standard base for this reaction, sodium tert-butoxide (NaOt-Bu), is an excellent choice as it is extremely strong, non-nucleophilic, and can be obtained in a highly anhydrous form. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOt-Bu). Avoid carbonate and phosphate bases here.

  • Ensure Rigorous Anhydrous Conditions: This is even more critical for C-N coupling. Use a glovebox for reagent preparation if available. Flame-dry all glassware under vacuum and backfill with an inert gas. Use solvents dispensed from a solvent purification system (SPS) or freshly distilled over a suitable drying agent.

  • Ligand Choice is Key: The choice of phosphine ligand is critical for promoting the C-N reductive elimination step.[7][10] For challenging couplings with 2-chloroquinoline, consider highly active, specialized ligands like BrettPhos or Josiphos-type ligands. A more active catalyst system can often allow for lower reaction temperatures, further suppressing the hydrolysis side reaction.

  • Check Amine Purity: Your amine starting material should be pure and dry. Impurities can poison the catalyst, and water content will lead directly to hydrolysis.

Protocols & Methodologies

Protocol 1: General Anhydrous Reaction Setup for 2-Chloroquinoline Chemistry

This protocol is a self-validating system for ensuring your reactions are as free from water as possible.

  • Glassware Preparation: Place all glassware (reaction flask, condenser, stir bar) in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a high vacuum.

  • Flame-Drying: While under vacuum, gently heat all surfaces of the glassware with a heat gun until no more condensation is visible.

  • Inert Gas Purge: Allow the glassware to cool to room temperature under vacuum, then backfill with a positive pressure of high-purity argon or nitrogen. Repeat the vacuum/backfill cycle three times to ensure all atmospheric gases are removed.

  • Reagent & Solvent Addition: Add any solid reagents (e.g., 2-chloroquinoline, base, catalyst) under a positive flow of inert gas. Add anhydrous solvents via a cannula or a dry syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, workup, and quenching procedure.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize 2-Quinolinone Formation

This protocol incorporates the best practices discussed above.

  • Reagents:

    • 2-Chloroquinoline (1.0 mmol, 1.0 eq)

    • Arylboronic Acid (1.2 mmol, 1.2 eq)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Anhydrous, finely powdered K₃PO₄ (2.0 mmol, 2.0 eq)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add 2-chloroquinoline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via a dry syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Validation Step: Monitor the reaction progress every hour by taking a small aliquot (via syringe) and analyzing by TLC or LC-MS. Look for the disappearance of starting material and the appearance of both the product and the potential 2-quinolinone byproduct (m/z = 146.06 [M+H]⁺).

    • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

    • Quench the reaction by adding water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo for purification.

Protocol 3: Analytical Method for Detecting and Quantifying 2-Quinolinone

A robust analytical method is crucial for accurately assessing the extent of hydrolysis.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start at 95:5 A:B, ramp to 5:95 A:B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: UV detector set to 289 nm (an isosbestic point for quinoline and 2-hydroxyquinoline) and 326 nm (for 2-hydroxyquinoline).[11]

  • Quantification: Generate a calibration curve using a pure standard of 2-quinolinone. This allows for the accurate determination of its percentage in the crude reaction mixture, providing quantitative feedback on the success of your optimization efforts.

References

  • Shu, W., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing.
  • Shu, W., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
  • Thevis, M., et al. (2007). Screening for 2-quinolinone-derived selective androgen receptor agonists in doping control analysis. PubMed.
  • Wang, Z., et al. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • BenchChem (2025). Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline. BenchChem.
  • Wang, Z., et al. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing).
  • Wikipedia.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • ResearchGate. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products.
  • ACS GCI Pharmaceutical Roundtable.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

Sources

Validation & Comparative

LC-MS fragmentation pattern of 2-Chloro-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 2-Chloro-6-ethoxy-3-methylquinoline

A Comparative Analysis for Structural Elucidation

This guide provides a detailed examination of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of this compound. Designed for researchers and analytical scientists, this document moves beyond a simple spectral interpretation to offer a comparative framework, contrasting the target analyte with structurally similar compounds. By understanding the causal relationships between chemical structure and fragmentation behavior, this guide serves as a practical tool for method development, impurity profiling, and metabolite identification in drug discovery and development.

Introduction: The Quinoline Scaffold in a Mass Spectrometer

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline core is a foundational scaffold in medicinal chemistry, and its substituted derivatives are of significant interest. Mass spectrometry, particularly tandem MS/MS, is the definitive technique for the structural characterization of such molecules. The fragmentation pattern observed is a direct consequence of the molecule's structure—the stability of the quinoline ring and the nature of its substituents at the C2, C3, and C6 positions.

In positive-ion electrospray ionization (ESI), the quinoline nitrogen is the most probable site of protonation due to its basicity. The resulting protonated molecule, [M+H]⁺, is then subjected to collision-induced dissociation (CID), leading to a cascade of fragment ions. The stability of the aromatic system dictates that fragmentation will be initiated at the more labile substituent groups.

Part 1: The Predicted Fragmentation Pathway of this compound

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 222.0680) is primarily dictated by the ethoxy group at the C6 position. This side chain provides the most favorable route for initial fragmentation through the neutral loss of ethylene.

  • Primary Fragmentation: Loss of Ethylene: The most prominent fragmentation pathway for protonated alkoxy-aromatic compounds is the loss of the corresponding alkene. For the ethoxy group, this involves a rearrangement to eliminate a neutral ethylene molecule (C₂H₄), a loss of 28.03 Da. This is energetically more favorable than the homolytic cleavage that would result in the loss of an ethyl radical. This initial loss results in the formation of a stable 2-chloro-3-methylquinolin-6-ol fragment ion at m/z 194.0367.

  • Secondary Fragmentation: Loss of Carbon Monoxide: Following the formation of the hydroxylated quinoline, a common fragmentation pathway for phenolic compounds is the subsequent loss of carbon monoxide (CO), a neutral loss of 28.00 Da.[1] This leads to a fragment ion at m/z 166.0418.

  • Alternative Minor Pathways: While the loss of ethylene is predicted to be dominant, other minor fragmentation pathways may be observed depending on the collision energy:

    • Loss of Methyl Radical: Cleavage of the C3-methyl bond could result in the loss of a methyl radical (•CH₃), yielding a fragment at m/z 206.0423.

    • Loss of Chlorine Radical: The loss of the chlorine atom (•Cl) from the protonated precursor would produce an ion at m/z 188.0964. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be absent in this fragment.

The proposed primary fragmentation cascade is visualized in the diagram below.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Part 2: Comparative Fragmentation Analysis

To fully appreciate the fragmentation pattern, it is instructive to compare it with closely related analogues. The choice of substituents dramatically alters the resulting mass spectrum.

Comparison 1: Methoxy vs. Ethoxy Analogue

If we consider the methoxy analogue, 2-Chloro-6-methoxy-3-methylquinoline, the primary fragmentation pathway changes significantly.[2] Instead of the neutral loss of an alkene, the fragmentation of a methoxy group typically proceeds via the homolytic cleavage and loss of a methyl radical (•CH₃), a mass loss of 15.02 Da.[1] This fundamental difference provides a clear diagnostic marker to distinguish between methoxy and ethoxy substitutions.

Comparison 2: Halogenated vs. Non-Halogenated Analogue

Comparing the target analyte to its non-halogenated counterpart, 6-ethoxy-3-methylquinoline, highlights the influence of the chlorine atom.

  • Isotopic Signature: The most obvious difference is the isotopic pattern in the precursor ion and any chlorine-containing fragments. The presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 abundance ratio creates a characteristic M and M+2 peak pattern, which is a definitive indicator of a chlorinated compound.

  • Alternative Fragmentation Channel: The C-Cl bond provides an additional potential cleavage site. Although loss of •Cl may not be the primary pathway, its presence, however minor, is unique to the halogenated analogue.

Data Summary for Comparison
CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Neutral Loss/Radical LossKey Fragment Ion (m/z)Distinguishing Feature
This compound (Target) 222.07- C₂H₄ (28.03 Da)194.04Dominant neutral loss of ethylene; Chlorine isotopic pattern.
2-Chloro-6-methoxy-3-methylquinoline (Analogue 1)208.05- •CH₃ (15.02 Da)193.03Loss of methyl radical; Chlorine isotopic pattern.
6-Ethoxy-3-methylquinoline (Analogue 2)188.11- C₂H₄ (28.03 Da)160.08Neutral loss of ethylene; Absence of chlorine isotopic pattern.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This section outlines a robust, self-validating protocol for the analysis of this compound using a standard high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Methodology
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions from the stock solution to create working standards of 1 µg/mL and 100 ng/mL in a 50:50 mixture of water and methanol.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Data-Dependent Acquisition (DDA) or Product Ion Scan.

      • Full Scan (MS1): Scan range m/z 100-500 to detect the precursor ion (m/z 222.07).

      • Tandem Scan (MS2): Trigger fragmentation of the most intense ion from the MS1 scan (the precursor ion).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to observe the formation and decay of different fragment ions, confirming the proposed pathway.[3]

cluster_workflow Analytical Workflow prep Sample Preparation lc LC Separation (C18 Column) prep->lc Inject ms1 MS1 Full Scan (Detect m/z 222.07) lc->ms1 Elute ms2 MS2 Fragmentation (Collision-Induced Dissociation) ms1->ms2 Isolate & Fragment data Data Analysis (Confirm Fragments) ms2->data Detect Fragments

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS fragmentation of this compound is characterized by a predictable and informative pattern, primarily driven by the neutral loss of ethylene from the C6-ethoxy group. This behavior, when compared against its methoxy and non-halogenated analogues, provides a clear and robust method for its unambiguous identification. The provided experimental protocol offers a starting point for developing validated analytical methods for the quantification and characterization of this compound in various research and development settings.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. Available at: [Link]

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. Available at: [Link]

  • Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine). Analytice. Available at: [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. SciSpace. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • 2-chloro-6-ethoxyquinoline-3-methanol (C12H12ClNO2). PubChem. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 2-Chloro-6-Ethoxyquinoline-3-Carboxaldehyde. Rlavie. Available at: [Link]

  • 2-Chloro-6-methoxy-3-methylquinoline. PubChem. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 2-Chloro-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 2-Chloro-6-ethoxy-3-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, offering a framework for developing and validating a robust, stability-indicating HPLC method from the ground up. We will explore the critical interplay between column chemistry, mobile phase composition, and validation parameters as mandated by global regulatory bodies.

The Analytical Challenge: Characterizing this compound

This compound (C₁₂H₁₂ClNO) is a heterocyclic compound with potential applications in pharmaceutical research.[1] Its structure, featuring a quinoline core, suggests that a Reverse-Phase HPLC (RP-HPLC) method will be the most effective analytical approach due to its suitability for moderately polar to non-polar compounds.[2]

The primary analytical objective is to develop a purity method that is stability-indicating. This means the method must be able to accurately quantify the main compound while also separating it from any potential process-related impurities and degradation products that might form over time or under stress conditions.[3][4]

Anticipating Impurities: A Process-Oriented Approach

While the specific synthesis route for this exact molecule is not widely published, quinoline derivatives are often synthesized via methods like the Vilsmeier-Haack reaction or variations of the Skraup synthesis.[5][6] These synthetic pathways can introduce specific impurities:

  • Starting Materials: Unreacted precursors, such as substituted anilines or acetanilides.

  • Intermediates: Incomplete cyclization or substitution can lead to various intermediates remaining in the final product.

  • Byproducts: Side reactions, such as polymerization or the formation of regioisomers, can generate structurally similar impurities.[7]

  • Degradants: The molecule may degrade under conditions of heat, light, acid, base, or oxidation. A forced degradation study is essential to identify these potential degradants.[8]

A robust HPLC method must be able to resolve the this compound peak from all these potential interferences.

Comparative Method Development: Selecting the Right Tools

The success of an HPLC purity method hinges on the careful selection and optimization of the column and mobile phase.[9]

HPLC Column Selection: A Comparative Overview

The stationary phase is the heart of the separation. For a molecule like this compound, a C18 (octadecylsilane) column is the conventional and most logical starting point due to its versatility and hydrophobic nature.[10]

Column Type Principle of Separation Advantages for this Analysis Potential Disadvantages
Standard C18 Primarily hydrophobic interactions.Excellent retention for the quinoline core. Widely available and well-characterized.Potential for peak tailing with the basic nitrogen in the quinoline ring interacting with residual silanols.
End-Capped C18 Hydrophobic interactions with reduced silanol activity.Minimizes peak tailing by masking residual silanols, leading to better peak symmetry and efficiency.[11]May have slightly different selectivity compared to non-end-capped columns.
Phenyl-Hexyl Mixed-mode separation (hydrophobic and π-π interactions).The phenyl groups can offer alternative selectivity for aromatic impurities, potentially resolving co-eluting peaks.[11]May require more complex mobile phase optimization.

Recommendation: Begin method development with a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides a strong foundation for good peak shape and resolution.[10]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and elution of the analyte and its impurities.[12] A typical starting point for RP-HPLC is a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[13]

Parameter Alternative 1: Acetonitrile (ACN) Alternative 2: Methanol (MeOH) Scientific Rationale & Comparison
Organic Solvent Lower viscosity, lower UV cutoff.Higher viscosity, higher UV cutoff.ACN is generally preferred for its lower backpressure and better transparency at low UV wavelengths, which can be crucial for detecting impurities at trace levels.[13] However, methanol can offer different selectivity and is a more cost-effective option.
Aqueous Phase pH Acidic pH (e.g., pH 2.5-4.0)Acidic pH (e.g., pH 2.5-4.0)The quinoline nitrogen is basic. At an acidic pH, it will be protonated. This consistent ionization state prevents peak tailing caused by interactions with silanol groups on the column.[13] A buffer (e.g., phosphate or formate) is essential for pH stability and reproducibility.[14]
Elution Mode Isocratic (constant mobile phase composition)Gradient (mobile phase composition changes over time)Isocratic elution is simpler and more robust. However, for a purity method where impurities may have a wide range of polarities, a gradient elution is almost always necessary to elute highly retained impurities in a reasonable time while maintaining good resolution for early-eluting ones.[15]

Recommended Starting Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a higher percentage of A, gradually increasing B to elute more hydrophobic components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection (a full UV scan should be run to determine the optimal wavelength for detecting the API and impurities, likely around 225-250 nm).[16]

The Validation Protocol: A Self-Validating System

Once optimal chromatographic conditions are established, the method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[17] The validation process itself is a system of checks and balances that ensures the method's reliability.

G cluster_0 Method Development cluster_1 Method Validation Protocol (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuit System Suitability Robustness->SystemSuit

Specificity (Including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The cornerstone of demonstrating specificity for a purity method is the forced degradation study.[18]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions as per ICH Q1A(R2) guidelines:[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photostability: Expose solution to UV and visible light (ICH Q1B).[18]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks. Peak purity analysis (using a Diode Array Detector) should be performed to confirm that the analyte peak is spectrally pure in all stressed samples. A degradation of 5-20% is targeted to ensure the stress was adequate but not excessive.[8]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare at least five concentrations of the this compound reference standard, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.

Experimental Protocol: Accuracy

  • Spike Samples: Prepare a sample matrix (e.g., a placebo or a known batch of the compound) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculate Recovery: Determine the percentage of the spiked analyte that is recovered.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Objective Typical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity index > 0.999; Baseline resolution between analyte and known impurities/degradants.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.999
Range To define the concentration interval where the method is reliable.Method is accurate, precise, and linear within this range.
Accuracy To measure the closeness of the results to the true value.% Recovery between 98.0% and 102.0%
Precision To assess the degree of scatter in the results.%RSD ≤ 2.0%
LOD & LOQ To determine the lowest concentration that can be detected and quantified.LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1
Robustness To evaluate the method's reliability under small, deliberate variations.System suitability parameters must pass; %RSD of results should be within acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined by injecting series of diluted solutions and are often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[19]

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters. This provides an indication of its suitability for transfer to other labs and routine use.

Experimental Protocol: Robustness

  • Vary Parameters: Introduce small, deliberate changes to the method, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Organic content in mobile phase (e.g., ± 2%)

  • Analysis: Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (see below) must be met. The changes should not significantly impact the results (e.g., retention time, peak area).

System Suitability

System suitability testing is an integral part of any analytical procedure. These tests are performed before and during the analysis of samples to ensure the continued performance of the entire HPLC system.

G System HPLC System Standard System Suitability Standard Injection System->Standard Parameters Evaluate Key Parameters: - Tailing Factor - Theoretical Plates - %RSD of Replicates Standard->Parameters Decision Parameters Meet Acceptance Criteria? Parameters->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Typical System Suitability Parameters:

  • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 to ensure symmetrical peaks.

  • Theoretical Plates (N): Should be > 2000 to ensure column efficiency.

  • %RSD of Replicate Injections: The %RSD for the peak area of typically five or six replicate injections of the standard should be ≤ 2.0%.

Conclusion

The development and validation of an HPLC method for the purity of this compound is a systematic process grounded in scientific principles and regulatory expectations. While a C18 column with an acetonitrile/water gradient serves as an excellent starting point, this guide demonstrates that true analytical robustness comes from a comprehensive validation protocol.

By rigorously evaluating specificity through forced degradation, and meticulously testing linearity, accuracy, precision, and robustness, researchers can establish a self-validating analytical system. This ensures that the data generated is not only accurate and reliable but also defensible, supporting the entire lifecycle of drug development from early research to quality control. The comparative approaches outlined herein provide the necessary framework to make informed decisions, ensuring the final method is truly fit for its intended purpose of guaranteeing the quality and purity of this important chemical entity.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Q2(R2): Validation of Analytical Procedures. [Link]

  • Mathew, C., Metri, S., Ashok, G., & Jarpula, D. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Veerareddy, P. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. [Link]

  • RSC Advances. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Sule, S., Ambadekar, S., Nikam, D. B., & Sule, A. (n.d.). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. [Link]

  • Ravisankar, P., Anusha Rani, K., Vineela, C., Laya Sri, V., & Vijaya Bharathi, M. (n.d.). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Gousuddin, M., et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 6-Ethoxy-3-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, precise and rapid molecular characterization is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a unique vibrational fingerprint of a molecule's functional groups. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 6-ethoxy-3-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry. By dissecting the molecule into its constituent parts—the quinoline core, the 3-methyl group, and the 6-ethoxy group—we will build a predictive understanding of its spectrum. This is benchmarked against the experimental spectra of related compounds to offer a robust framework for spectral interpretation.

The Quinoline Core: Aromatic Complexity

The foundational structure of our target molecule is quinoline, a bicyclic aromatic heterocycle. Its IR spectrum is characterized by several key regions. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹.[1][2] The spectrum of quinoline itself shows distinct, sharp absorptions in this region.[1][2][3][4]

The "fingerprint" region for quinoline, below 1650 cm⁻¹, is rich with information. Aromatic C=C and C=N stretching vibrations give rise to a series of sharp bands between approximately 1630 cm⁻¹ and 1400 cm⁻¹.[1] Specifically, quinoline exhibits peaks around 1620, 1580, 1500, and 1470 cm⁻¹. Out-of-plane (OOP) C-H bending vibrations are also prominent and highly diagnostic of the substitution pattern on the aromatic rings, typically appearing in the 900-650 cm⁻¹ range.[1]

Comparative Spectral Analysis: Building the Picture

In the absence of a readily available experimental spectrum for 6-ethoxy-3-methylquinoline, a comparative analysis with structurally similar molecules is a scientifically rigorous approach to predict its key spectral features. We will consider the influence of the methyl and ethoxy substituents on the foundational quinoline spectrum.

The Influence of the 3-Methyl Group: A Subtle Shift

The introduction of a methyl group at the 3-position is expected to introduce aliphatic C-H stretching and bending vibrations. The IR spectrum for 3-methylquinoline, available from sources such as PubChem, serves as an excellent comparison.[5] We anticipate seeing C-H stretching absorptions from the methyl group in the 2950-2850 cm⁻¹ region. Additionally, characteristic methyl bending vibrations should appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The Signature of the 6-Ethoxy Group: An Aromatic Ether

The ethoxy group at the 6-position introduces the characteristic features of an aryl alkyl ether. The most prominent of these is the strong, asymmetric C-O-C stretching vibration, which for aryl alkyl ethers typically appears in the 1275-1200 cm⁻¹ range.[6][7][8][9][10][11] A second, symmetric C-O stretching band is expected at a lower frequency, generally around 1050-1010 cm⁻¹.[6][7][10][11] The aliphatic C-H bonds of the ethyl group will also contribute to the absorptions in the 3000-2850 cm⁻¹ region.

Predicted IR Spectrum of 6-Ethoxy-3-Methylquinoline: A Tabulated Summary

Based on the comparative analysis, the following table summarizes the predicted characteristic IR absorption peaks for 6-ethoxy-3-methylquinoline.

Wavenumber Range (cm⁻¹)Vibration TypeAssignmentExpected Intensity
3100-3000C-H StretchAromatic C-H (Quinoline Ring)Medium to Weak
2980-2850C-H StretchAliphatic C-H (Methyl and Ethoxy Groups)Medium to Strong
1620-1580C=C / C=N StretchQuinoline Ring VibrationsMedium to Strong
1500-1400C=C / C=N StretchQuinoline Ring VibrationsMedium to Strong
~1450C-H BendAsymmetric Methyl BendMedium
~1375C-H BendSymmetric Methyl BendMedium
1275-1200C-O-C StretchAsymmetric Aryl-Alkyl EtherStrong
1050-1010C-O-C StretchSymmetric Aryl-Alkyl EtherMedium to Strong
900-650C-H BendOut-of-Plane Aromatic C-HStrong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, a high-quality experimental spectrum is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, rapid, and reliable method for analyzing solid and liquid organic compounds with minimal sample preparation.[12][13][14][15]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample of 6-ethoxy-3-methylquinoline (solid or neat liquid).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the 6-ethoxy-3-methylquinoline sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Do not overtighten.[16]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to label the peaks and compare the obtained spectrum with the predicted values.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Visualizing the Interpretation Workflow

The logical flow of interpreting the IR spectrum of a substituted quinoline can be visualized as a decision-making process.

IR_Interpretation_Workflow Start Start with IR Spectrum of Unknown Region_3000 Analyze ~3000 cm⁻¹ Region Start->Region_3000 Aromatic_CH Peaks > 3000 cm⁻¹? (Aromatic C-H Stretch) Region_3000->Aromatic_CH Aliphatic_CH Peaks < 3000 cm⁻¹? (Aliphatic C-H Stretch) Region_3000->Aliphatic_CH Quinoline_Core Quinoline Core Confirmed Aromatic_CH->Quinoline_Core Yes Substituents Methyl/Ethyl Groups Confirmed Aliphatic_CH->Substituents Yes Fingerprint Analyze Fingerprint Region (1650-650 cm⁻¹) Quinoline_Core->Fingerprint Substituents->Fingerprint Ring_Vibrations Peaks at 1620-1400 cm⁻¹? (Quinoline Ring Vibrations) Fingerprint->Ring_Vibrations Ether_Linkage Strong Peak at 1275-1200 cm⁻¹? (Asymmetric C-O-C Stretch) Ring_Vibrations->Ether_Linkage Yes Ring_Confirmed Ring Structure Supported Ring_Vibrations->Ring_Confirmed Yes OOP_Bending Strong Peaks at 900-650 cm⁻¹? (Out-of-Plane Bending) Ether_Linkage->OOP_Bending Yes Ethoxy_Confirmed Ethoxy Group Confirmed Ether_Linkage->Ethoxy_Confirmed Yes Substitution_Pattern Substitution Pattern Inferred OOP_Bending->Substitution_Pattern Yes Final_ID Final Identification: 6-Ethoxy-3-Methylquinoline Ring_Confirmed->Final_ID Ethoxy_Confirmed->Final_ID Substitution_Pattern->Final_ID

Caption: Workflow for IR spectral interpretation of 6-ethoxy-3-methylquinoline.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).
  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. (n.d.).
  • Quinoline(91-22-5) IR Spectrum - ChemicalBook. (n.d.).
  • Ether Infrared spectra - Chemistry. (n.d.).
  • Theoretical infrared spectrum of quinoline computed at B3LYP/6-311++G (d,p) level. (n.d.).
  • Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (n.d.).
  • 3-Methylquinoline | C10H9N | CID 11926 - PubChem. (n.d.).
  • IR spectrum: Ethers. (n.d.).
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.).
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. (n.d.).
  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.).
  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (n.d.).
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1).
  • 6-Methylquinoline(91-62-3)IR1 - ChemicalBook. (n.d.).
  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30).

Sources

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Retrosynthesis Analysis

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2-Chloro-6-ethoxy-3-methylquinoline
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